Methyl 2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate
Description
Methyl 2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate is a sulfur-containing heterocyclic compound featuring a pyrrolidine core modified with a sulfonyl group at the 1-position and a thioacetate moiety at the 3-position.
Properties
IUPAC Name |
methyl 2-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4S2/c1-22-13(19)9-23-11-5-6-18(8-11)24(20,21)12-4-2-3-10(7-12)14(15,16)17/h2-4,7,11H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPJDTMVZYJGOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions to ensure the selective introduction of the trifluoromethyl group.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base such as triethylamine.
Thioester Formation: The final step involves the reaction of the sulfonylated pyrrolidine with methyl thioacetate under conditions that promote esterification.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, while the sulfonyl group can improve binding affinity to biological targets.
Industry
In the materials science industry, this compound can be used in the development of new materials with specific properties, such as increased thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which Methyl 2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through binding interactions facilitated by its functional groups. The trifluoromethyl group can enhance lipophilicity, aiding in membrane permeability, while the sulfonyl group can form strong hydrogen bonds with target proteins.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound is compared to three classes of analogs:
Key Observations:
Sulfonyl Group Variations :
- The 3-(trifluoromethyl)phenylsulfonyl group in the target compound contrasts with the cyclohexylsulfonyl group in its aliphatic analog . The aromatic CF₃ group may improve binding to hydrophobic pockets in target proteins compared to the bulkier cyclohexyl group.
- The molecular weight difference (~407.4 vs. 321.5) highlights the impact of aromatic vs. aliphatic substituents on physicochemical properties.
Ester Group and Backbone Differences :
- The target compound uses a methyl ester , whereas analogs like 10d employ ethyl esters, which may alter solubility and metabolic stability .
- Pyrrolidine vs. Piperazine/Thiazole : The pyrrolidine-thioacetate scaffold in the target differs from the piperazine-thiazole-ureido framework in 10d , suggesting divergent biological targets.
Biological Activity
Methyl 2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group, in particular, is known for enhancing the pharmacological properties of various drugs. This article delves into the biological activity of this compound, supported by relevant studies, data tables, and case studies.
Chemical Structure
The compound can be represented as follows:
- Molecular Formula : C₁₄H₁₄F₃N₃O₂S
- IUPAC Name : this compound
Structural Features
The structure includes:
- A trifluoromethyl group, which is often associated with increased lipophilicity and metabolic stability.
- A pyrrolidine ring , contributing to its potential interactions with biological targets.
- A sulfonyl moiety , which can enhance binding affinity to proteins.
This compound has been studied for its potential to modulate various biological pathways. Its mechanism of action is primarily linked to the inhibition of protein-protein interactions (PPIs), particularly those involving the Nrf2-Keap1 pathway.
Nrf2-Keap1 Pathway
The Nrf2 (nuclear factor erythroid 2-related factor 2) is a key regulator of cellular defense against oxidative stress. Compounds that inhibit the Nrf2-Keap1 interaction can enhance the expression of antioxidant enzymes, providing therapeutic benefits in conditions related to oxidative stress and inflammation.
In Vitro Studies
Recent studies have highlighted the compound's potency in inhibiting the Nrf2-Keap1 interaction. For instance, a structure-activity relationship (SAR) analysis demonstrated that modifications in the trifluoromethyl group and sulfonyl moiety significantly influence biological activity.
Key Findings from Research
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant properties of this compound using various assays. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting its potential as a therapeutic agent against oxidative stress-related diseases.
Case Study 2: Anti-inflammatory Effects
In another investigation, the compound was tested for its anti-inflammatory effects in vitro. Results demonstrated a marked decrease in pro-inflammatory cytokines (such as TNF-alpha and IL-6) upon treatment, indicating its potential application in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
